(4aS,9aR)-4a-methyl-1,2,3,4,9,9a-hexahydroxanthene
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Overview
Description
(4aS,9aR)-4a-methyl-1,2,3,4,9,9a-hexahydroxanthene is a complex organic compound with a unique structure that includes multiple stereocenters. This compound is part of the xanthene family, which is known for its diverse chemical properties and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,9aR)-4a-methyl-1,2,3,4,9,9a-hexahydroxanthene typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a substituted alkene (dienophile). The reaction conditions often require a chiral catalyst to ensure the correct stereochemistry of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as recrystallization or chromatography. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(4aS,9aR)-4a-methyl-1,2,3,4,9,9a-hexahydroxanthene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or carbonyl groups to form alcohols or alkanes.
Substitution: This reaction can replace hydrogen atoms with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and alkyl halides (e.g., CH₃Cl, C₂H₅Br).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Scientific Research Applications
(4aS,9aR)-4a-methyl-1,2,3,4,9,9a-hexahydroxanthene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (4aS,9aR)-4a-methyl-1,2,3,4,9,9a-hexahydroxanthene involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes such as proliferation, apoptosis, or signal transduction. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(4R,4aS,9aR)-1,9a-dihydronidulalin A: A related xanthene compound with similar structural features.
(4S,4aR,9aR)-4a-carbomethoxy-1,4,4a,9a-tetrahydro-4,8-dihydroxy-6-methylxanthone: Another xanthene derivative with distinct functional groups.
9-hydroxymicroperfuranone: A compound with a similar core structure but different functional groups .
Uniqueness
(4aS,9aR)-4a-methyl-1,2,3,4,9,9a-hexahydroxanthene is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
183864-58-6 |
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Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
(4aS,9aR)-4a-methyl-1,2,3,4,9,9a-hexahydroxanthene |
InChI |
InChI=1S/C14H18O/c1-14-9-5-4-7-12(14)10-11-6-2-3-8-13(11)15-14/h2-3,6,8,12H,4-5,7,9-10H2,1H3/t12-,14+/m1/s1 |
InChI Key |
VWTISIIQPFOSRS-OCCSQVGLSA-N |
Isomeric SMILES |
C[C@]12CCCC[C@@H]1CC3=CC=CC=C3O2 |
Canonical SMILES |
CC12CCCCC1CC3=CC=CC=C3O2 |
Origin of Product |
United States |
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